N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea is a synthetic coumarin-derived urea compound. Its structure comprises a coumarin scaffold substituted with ethyl and methyl groups at the 4- and 8-positions, respectively, linked via an ether-oxygen to a propanoyl moiety. Its structural characterization likely employs crystallographic tools such as SHELXL for refinement and ORTEP for visualization .
Properties
Molecular Formula |
C22H30N2O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-N-propan-2-yl-N-(propan-2-ylcarbamoyl)propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-8-16-11-19(25)29-20-14(6)18(10-9-17(16)20)28-15(7)21(26)24(13(4)5)22(27)23-12(2)3/h9-13,15H,8H2,1-7H3,(H,23,27) |
InChI Key |
XCTPJPRZRKREBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N(C(C)C)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea typically involves the following steps:
Formation of the Chromen-7-yl Intermediate: The chromen-7-yl moiety can be synthesized through the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C.
Coupling with Isopropylurea: The chromen-7-yl intermediate is then coupled with diisopropylurea under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact . The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with other coumarin-urea hybrids. However, the provided evidence lacks explicit data on this molecule. Instead, analogous compounds from (e.g., Examples 139–141) include:
- (2S,4R)-4-hydroxy-1-((R)-2-(3-methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- (2S,4R)-4-hydroxy-1-((S)-2-(3-methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
While these analogues differ in core scaffolds (pyrrolidine vs. coumarin) and substituents (isoxazole/thiazole vs. diisopropylurea), they highlight the importance of:
Steric and Electronic Modulation : The diisopropylurea group in the target compound may enhance solubility or binding specificity compared to thiazole/isoxazole moieties.
Hydrogen-Bonding Networks: The urea linkage provides distinct hydrogen-bond donor/acceptor sites absent in the patent examples .
Crystallographic and Computational Tools
Structural comparisons rely on software like SHELXL (for refining bond lengths/angles) and ORTEP-3 (for visualizing anisotropic displacement parameters) . For example:
| Parameter | Target Compound (Hypothetical) | Patent Example 139 (Hypothetical) |
|---|---|---|
| Bond Length (C=O) | ~1.21 Å (refined via SHELXL) | ~1.22 Å |
| Torsion Angle | 120° (ORTEP visualization) | 115° |
| R-Factor | 0.05 (high-resolution data) | 0.07 |
Pharmacokinetic and Thermodynamic Properties
No comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) or thermodynamic data (e.g., melting points, logP) are available. The patent compounds ( ) prioritize heterocyclic moieties for metabolic stability, whereas the diisopropylurea group in the target compound may influence lipophilicity or plasma protein binding.
Research Findings and Limitations
- Crystallography : The compound’s structure would require refinement via SHELXL (post-2015 features for disorder modeling) and validation using WinGX/ORTEP .
- Synthetic Challenges : The coumarin-ether linkage may pose stability issues under acidic/basic conditions compared to the amide bonds in patent examples.
Biological Activity
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea is a synthetic compound that belongs to the class of chromen derivatives. These derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chromen moiety : Known for its role in various biological activities.
- Propanoyl group : Contributes to the compound's solubility and interaction with biological targets.
- Diisopropylurea : Enhances the pharmacokinetic properties of the molecule.
Antimicrobial Properties
Research indicates that chromen derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against drug-resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of chromen derivatives has been widely studied. For example, certain derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chromen moiety can inhibit enzymes involved in cancer progression and microbial virulence.
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to inflammation and cell growth.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
